Cas no 651358-67-7 (1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(1-naphthalenylmethyl)-)

1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(1-naphthalenylmethyl)- structure
651358-67-7 structure
Product Name:1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(1-naphthalenylmethyl)-
CAS No:651358-67-7
MF:C17H13ClN4
MW:308.76492190361
CID:404958
PubChem ID:71376802
Update Time:2025-04-19

1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(1-naphthalenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(1-naphthalenylmethyl)-
    • 4-chloro-6-(naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
    • 4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
    • DTXSID10799473
    • 651358-67-7
    • Inchi: 1S/C17H13ClN4/c18-15-14-9-12(20-16(14)22-17(19)21-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,9H,8H2,(H3,19,20,21,22)
    • InChI Key: MSZMUGNLUWQQMO-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(N)=N1)NC(=C2)CC1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 308.08309
  • Monoisotopic Mass: 308.0828741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • PSA: 62.77
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